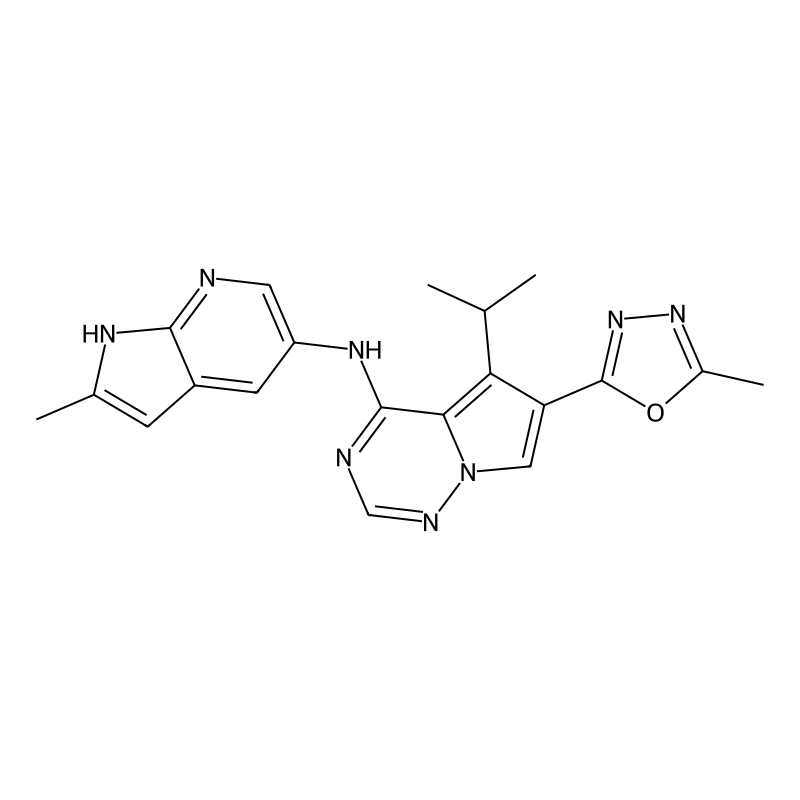5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine, commonly referred to as BMS-645737, is a complex organic compound that has garnered attention for its potential as a therapeutic agent. This compound features a unique structural arrangement characterized by multiple heterocycles, including pyrrolos and triazines, which contribute to its biological activity. It is primarily recognized for its role as a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), making it a candidate for cancer treatment due to its ability to inhibit angiogenesis—the formation of new blood vessels that tumors need for growth and metastasis .
The chemical reactivity of BMS-645737 can be attributed to its various functional groups. The oxadiazole moiety is known for its ability to participate in nucleophilic substitutions and cycloadditions. Additionally, the pyrrolo and triazine rings can undergo electrophilic aromatic substitution reactions. These reactions can be harnessed in medicinal chemistry to modify the compound for improved efficacy or selectivity against specific biological targets.
BMS-645737 has demonstrated significant biological activity as a VEGFR-2 inhibitor. In preclinical studies, it was shown to effectively inhibit tumor growth in vivo by blocking the signaling pathways associated with angiogenesis. This inhibition leads to reduced vascularization of tumors, thereby limiting their growth and spread. The compound's mechanism of action involves competitive inhibition at the ATP-binding site of VEGFR-2, which is crucial for its kinase activity .
The synthesis of BMS-645737 involves several key steps:
- Formation of the Oxadiazole Ring: Starting from suitable precursors, the oxadiazole ring is synthesized through cyclization reactions involving hydrazines or amidoximes.
- Pyrrolo and Triazine Construction: The pyrrolo and triazine components are constructed using multi-step organic synthesis techniques, including condensation reactions and cyclizations.
- Final Coupling: The final step involves coupling the various fragments together to form the complete structure of BMS-645737. This may include using coupling agents or catalysts to facilitate the reaction .
BMS-645737 is primarily explored for its applications in oncology as an anti-cancer agent due to its ability to inhibit angiogenesis. Its potential extends beyond cancer therapy; it may also have applications in treating other diseases where angiogenesis plays a critical role, such as diabetic retinopathy and age-related macular degeneration.
Interaction studies have shown that BMS-645737 selectively binds to VEGFR-2 without significantly affecting other kinases in the VEGF signaling pathway. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy. Pharmacokinetic studies indicate favorable absorption and distribution characteristics in animal models, supporting its potential for further clinical development .
Several compounds share structural similarities with BMS-645737, particularly those targeting VEGFRs or exhibiting anti-cancer properties:
| Compound Name | Structure Type | Primary Activity | Unique Features |
|---|---|---|---|
| BMS-540215 | Pyrrolo-triazine | VEGFR-2 Inhibitor | Dual inhibition of VEGFR and fibroblast growth factor receptor 1 |
| Brivanib Alaninate | Amino acid derivative | Dual VEGFR/FGFR Inhibitor | Prodrug form enhances bioavailability |
| Sorafenib | Multi-target kinase inhibitor | Anti-cancer | Inhibits multiple kinases involved in tumor proliferation |
BMS-645737 stands out due to its specific structural features that enhance its selectivity towards VEGFR-2 compared to broader-spectrum inhibitors like Sorafenib. Its unique combination of heterocycles may also confer distinct pharmacological properties that warrant further exploration .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Other CAS
Wikipedia
Dates
2: Johnson BM, Kamath AV, Leet JE, Liu X, Bhide RS, Tejwani RW, Zhang Y, Qian L, Wei DD, Lombardo LJ, Shu YZ. Metabolism of 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridi n-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737): identification of an unusual N-acetylglucosamine conjugate in the cynomolgus monkey. Drug Metab Dispos. 2008 Dec;36(12):2475-83. doi: 10.1124/dmd.108.022624. Epub 2008 Sep 11. PubMed PMID: 18787055.
3: Ruel R, Thibeault C, L'Heureux A, Martel A, Cai ZW, Wei D, Qian L, Barrish JC, Mathur A, D'Arienzo C, Hunt JT, Kamath A, Marathe P, Zhang Y, Derbin G, Wautlet B, Mortillo S, Jeyaseelan R Sr, Henley B, Tejwani R, Bhide RS, Trainor GL, Fargnoli J, Lombardo LJ. Discovery and preclinical studies of 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridi n-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737), an in vivo active potent VEGFR-2 inhibitor. Bioorg Med Chem Lett. 2008 May 1;18(9):2985-9. doi: 10.1016/j.bmcl.2008.03.057. Epub 2008 Mar 22. PubMed PMID: 18395443.








